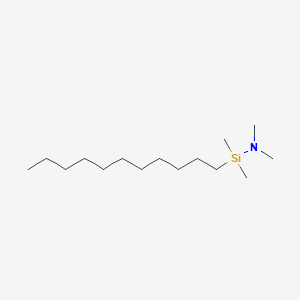

N,N,1,1-Tetramethyl-1-undecylsilanamine

Description

N,N,1,1-Tetramethyl-1-undecylsilanamine is a silanamine derivative characterized by a silicon-centered amine structure. Its molecular formula is C₁₅H₃₅NSi, featuring a silicon atom bonded to two methyl groups, an undecyl (C₁₁H₂₃) chain, and a dimethylamine group (-N(CH₃)₂). This compound belongs to the organosilicon family, which is notable for applications in surface modification, polymer chemistry, and catalysis due to its hydrophobic and electron-donating properties . The undecyl chain imparts significant lipophilicity, making it useful in surfactant formulations or as a precursor for functionalized silicones.

Properties

CAS No. |

110348-63-5 |

|---|---|

Molecular Formula |

C15H35NSi |

Molecular Weight |

257.53 g/mol |

IUPAC Name |

N-[dimethyl(undecyl)silyl]-N-methylmethanamine |

InChI |

InChI=1S/C15H35NSi/c1-6-7-8-9-10-11-12-13-14-15-17(4,5)16(2)3/h6-15H2,1-5H3 |

InChI Key |

RITRCMVSWJQHMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC[Si](C)(C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1-Tetramethyl-1-undecylsilanamine typically involves the reaction of an appropriate silane precursor with an amine. One common method is the hydrosilylation of an alkene with a silane in the presence of a catalyst, followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N,1,1-Tetramethyl-1-undecylsilanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert the compound into silane derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents or alkylating agents are used in the presence of suitable solvents and catalysts.

Major Products: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: N,N,1,1-Tetramethyl-1-undecylsilanamine is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to modify surfaces and interfaces makes it valuable in the development of biomedical devices and drug delivery systems.

Industry: In the industrial sector, this compound is utilized as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the performance of various formulations.

Mechanism of Action

The mechanism of action of N,N,1,1-Tetramethyl-1-undecylsilanamine involves its interaction with molecular targets through its amine and silicon functional groups. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its long alkyl chain also contributes to its ability to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Substituents on Silicon and Nitrogen

- N,N-Diethyl-1,1,1-trimethylsilylamine (C₇H₁₉NSi): Replaces the undecyl chain with a trimethylsilyl group and ethyl groups on nitrogen. The ethyl groups increase steric hindrance, reducing nucleophilicity compared to the target compound’s methyl substituents .

- N-Ethyl-1,1,1-trimethyl-N-(trimethylsilyl)silanamine (C₈H₂₃NSi₂): Features a bis(trimethylsilyl) structure, enhancing thermal stability (up to 200°C) but decreasing solubility in polar solvents .

- N,N-Dimethyl-1-(trimethylsilyl)amine (C₅H₁₅NSi): Lacks the long alkyl chain, resulting in higher volatility and lower hydrophobicity .

Alkyl Chain Length

- N,N-Dimethyltetradecan-1-amine (C₁₆H₃₅N): A non-silanamine analogue with a C₁₄ chain. The absence of silicon reduces chemical inertness but increases biodegradability .

- TMDS (1,1,3,3-Tetramethyldisilazane) : A cyclic disilazane with two silicon atoms. Its ring structure confers higher thermal stability (decomposes at ~300°C) compared to linear silanamines like the target compound .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.